molecular formula C12H13N3O B1347173 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine CAS No. 61541-78-4

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine

Cat. No.: B1347173
CAS No.: 61541-78-4
M. Wt: 215.25 g/mol
InChI Key: YZAQLTNGFLOKJA-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a methoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine typically involves the reaction of 4-methoxybenzaldehyde with acetaldehyde to form an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of catalysts such as Pseudomonas fluorescens benzaldehyde lyase or Pseudomonas putida benzoylformate decarboxylase . These reactions are usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of microwave-assisted reactions has been explored to enhance reaction rates and yields . Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents . The reactions are typically carried out under controlled conditions to prevent side reactions and ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-5-methylpyrimidin-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-7-14-12(13)15-11(8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAQLTNGFLOKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311944
Record name 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80311944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61541-78-4
Record name 4-(4-Methoxyphenyl)-5-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61541-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 248028
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061541784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC248028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248028
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80311944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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